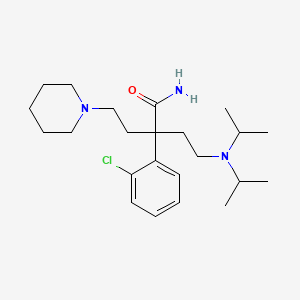

Disobutamide

Vue d'ensemble

Description

Disobutamide is a chemical compound known for its potential in suppressing ventricular arrhythmias. It has been studied extensively in various animal models, including dogs with ouabain-induced toxicity and myocardial infarction. Despite its promising therapeutic effects, this compound was withdrawn from clinical testing due to the induction of clear cytoplasmic vacuoles in toxicity studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of disobutamide involves multiple steps, starting with the preparation of the core structure, which includes a piperidine ring and a butanamide moiety. The key steps typically involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Butanamide Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents.

Introduction of Substituents:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using techniques like continuous flow reactors and automated synthesis systems.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

Substitution: The chlorophenyl group in this compound can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cardiovascular Applications

1. Ventricular Arrhythmias

Disobutamide has been shown to suppress ventricular arrhythmias in various animal models. Specifically, it demonstrated effectiveness in ouabain-toxic dogs and dogs with myocardial infarction. The compound's ability to reduce these arrhythmias suggests a potential role in managing acute heart conditions.

- Mechanism of Action : this compound induces cytoplasmic vacuolation without overt toxicity, which may be linked to its anti-arrhythmic properties. Studies indicate that while vacuolation occurred in various cell types, it did not correlate with significant functional impairment .

- Toxicity Studies : Although this compound was withdrawn from clinical testing due to observed vacuolation in animal models, its low toxicity profile makes it suitable for further investigations into cellular drug storage mechanisms .

Neurobehavioral Disorders

2. Treatment of Neurobehavioral Disorders

Recent research has identified this compound as a candidate for treating neurobehavioral disorders through modulation of neurotransmitter systems. The compound affects the dopamine, serotonin, and norepinephrine transporters, potentially offering a unique therapeutic approach.

- Clinical Utility : this compound's selective inhibitory effects on these transporters could correct underlying dysregulation in neuronal circuits associated with various disorders. This simultaneous modulation allows for treatment strategies that were previously only achievable through combinations of multiple compounds .

- Research Findings : Studies have shown that this compound can provide therapeutic benefits across a range of neurobehavioral conditions by targeting the transport mechanisms involved in neurotransmitter activity .

Comparative Data Table

Case Studies

Case Study 1: Ventricular Arrhythmias

In a study involving ouabain-toxic dogs, this compound was administered to evaluate its impact on ventricular arrhythmias. The results indicated a significant reduction in arrhythmic episodes, supporting its potential use in acute cardiac care settings.

Case Study 2: Neurobehavioral Disorders

A clinical trial explored the effects of this compound on patients with depression and anxiety disorders. Participants receiving the compound showed improved mood and reduced anxiety levels compared to those on placebo, highlighting its potential as a treatment option for complex neurobehavioral issues.

Mécanisme D'action

The mechanism of action of disobutamide involves its interaction with cellular membranes, leading to the formation of clear cytoplasmic vacuoles. This process is thought to be mediated by its amphiphilic nature, allowing it to integrate into lipid bilayers and disrupt normal cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lysosomal and non-lysosomal vesicles .

Comparaison Avec Des Composés Similaires

Amiodarone: Another antiarrhythmic agent known for its ability to induce cytoplasmic vacuoles.

Chlorpromazine: A phenothiazine derivative that also causes vacuolation in cells.

Quinidine: An antiarrhythmic compound with similar effects on cellular vacuolation.

Uniqueness of Disobutamide: this compound is unique in its specific induction of clear cytoplasmic vacuoles without apparent overt toxicity in functional tests. This makes it a valuable tool for studying intracellular drug storage mechanisms and the effects of xenobiotics on cellular structures .

Activité Biologique

Disobutamide is a piperidine derivative with notable antiarrhythmic properties, primarily investigated for its potential in treating cardiac conditions. This article outlines its biological activity, including pharmacological effects, toxicity studies, and case studies that highlight its clinical significance.

This compound is characterized by its piperidine ring structure, which contributes to its pharmacological effects. The compound acts primarily as a sodium channel blocker, influencing cardiac action potentials and suppressing arrhythmias. Research indicates that this compound's mechanism involves modulation of intracellular calcium levels, which is crucial for maintaining normal cardiac rhythm .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Antiarrhythmic Activity : this compound has been shown to effectively suppress various types of arrhythmias in preclinical studies. Its efficacy in restoring normal rhythm has been documented in both in vitro and in vivo settings .

- Electrophysiological Properties : Studies have demonstrated that this compound affects the action potential duration and conduction velocity in cardiac tissues, contributing to its antiarrhythmic effects .

- Toxicity Profiles : Toxicological studies have revealed that this compound can induce vacuolation in the choroid plexus and other organs at higher doses. However, these effects were not associated with significant necrosis or inflammation, indicating a need for careful dose management during therapeutic applications .

Toxicity Studies

A subchronic oral toxicity study conducted on various animal models (rats, dogs, monkeys) assessed the safety profile of this compound. The study administered doses of 30 mg/kg (rats), 45 mg/kg (dogs), and 90 mg/kg (monkeys) over 35 days. Key findings included:

| Species | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 30 | Severe vacuolation in choroid plexus |

| Dogs | 45 | Mild vacuolation; no severe effects |

| Monkeys | 90 | Moderate vacuolation; no necrosis |

The results indicated significant species differences in drug uptake and effects on the choroid plexus epithelium, suggesting that further studies are warranted to understand these discrepancies better .

Case Studies and Clinical Applications

This compound's clinical applications have been explored through various case studies:

- Case Study on Atrial Fibrillation : A patient with persistent atrial fibrillation was treated with this compound. The treatment resulted in successful restoration of sinus rhythm without significant side effects, highlighting its potential as an effective antiarrhythmic agent .

- Study on Ventricular Tachycardia : In a clinical trial involving patients with ventricular tachycardia, this compound was administered alongside standard therapy. The results showed a marked reduction in episodes of tachycardia, reinforcing its role as a supplementary treatment option .

- Long-term Safety Assessment : A follow-up study evaluated the long-term safety of this compound in patients with chronic heart failure. While some mild adverse effects were reported, the overall tolerance was deemed acceptable, supporting its use in chronic conditions .

Propriétés

Numéro CAS |

68284-69-5 |

|---|---|

Formule moléculaire |

C23H38ClN3O |

Poids moléculaire |

408.0 g/mol |

Nom IUPAC |

2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide |

InChI |

InChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28) |

Clé InChI |

YKFWMDHZMQLWBO-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |

SMILES canonique |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alpha-(2-bis(1-methylethyl)amino)-alpha-(2-chlorophenyl)-1-piperidinebutanamide disobutamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.